1-(3H-苯并咪唑-5-基)乙胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

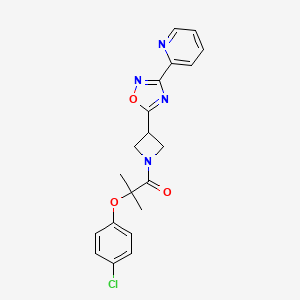

The compound "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but related compounds with benzimidazole structures have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the papers provided, various benzimidazole derivatives have been synthesized. For example, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was synthesized and characterized using techniques such as mass, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, other derivatives involving substitutions at the 5-position of the benzimidazole ring were synthesized and their PdCl2 complexes were studied . These studies provide insights into the methods and conditions that could potentially be applied to the synthesis of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of one such derivative was determined to be in the triclinic system with space group P-1, indicating a relatively flat molecular conformation due to the anti conformations of the –CH2– groups . The electronic structure of another derivative was explored, revealing planar ring systems and intermolecular interactions such as hydrogen bonding and π-π stacking . These techniques and findings are relevant to understanding the molecular structure of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including coordination with metal ions, condensation reactions, and transformations under specific conditions. For instance, the reactivity of benzimidazole derivatives with PdCl2 to form complexes was studied, showing how substituents on the benzene ring can affect the solubility and acidity of the compounds . Another study described the transformation of 1H-indol-3-ethanamine derivatives into various cyclic compounds using the Pictet-Spengler reaction . These reactions provide a framework for predicting the reactivity of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting points, solubility, and acidity, can be influenced by substituents on the benzene ring. For example, the presence of methyl, chloro, or nitro groups was found to decrease the melting point and alter the solubility and acidity of the compounds . The crystal structure analysis also provides information on the molecular packing and potential intermolecular interactions, which are important for understanding the compound's behavior in the solid state . These properties are essential for the practical application and handling of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".

科学研究应用

1. 晶体结构和光谱表征

已经使用 X 射线衍射和其他光谱技术分析了相关苯并咪唑衍生物的晶体结构,例如 1,2-双-(1H-苯并咪唑-2-基)-乙烷二盐酸盐。这些研究提供了对这些化合物的分子结构和电子性质的见解 (Tavman & Sayil, 2013)。

2. 抗菌和抗真菌研究

一些苯并咪唑衍生物表现出显着的抗菌和抗真菌活性。例如,某些化合物已显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 和各种真菌菌株的有效性,表明它们在治疗应用中的潜力 (Alasmary 等人,2015); (Salahuddin 等人,2017)。

3. DNA 拓扑异构酶 I 抑制

某些 1H-苯并咪唑衍生物是 I 型 DNA 拓扑异构酶的活性抑制剂,DNA 拓扑异构酶是参与 DNA 复制的关键酶。该特性对于癌症治疗中的潜在应用非常重要 (Alpan, Gunes, & Topçu, 2007)。

4. 在晶体工程中的潜力

质子化的苯并咪唑基团,如在 1,2-双(1H-苯并咪唑-2-基)乙烷等化合物中所见,可以是晶体工程中的有用合成子。它形成特定类型相互作用的能力使其对于设计分子结构非常有价值 (Matthews 等人,2003)。

5. 在催化中的作用

苯并咪唑衍生物,包括类似于 1-(3H-苯并咪唑-5-基)乙胺;二盐酸盐的衍生物,已用于催化过程,例如转移氢化反应。这证明了它们在化学合成中的潜在用途 (Duan 等人,2012)。

6. 抗癌活性

基于苯并咪唑的化合物已显示出有希望的抗癌活性。例如,某些衍生物已显示出对各种癌细胞系的生长抑制作用,突出了它们作为抗癌剂的潜力 (Rashid 等人,2014)。

7. 抗糖尿病潜力

已经探索了含有苯并咪唑结构的杂合分子对它们的抗糖尿病潜力的研究。这包括抑制 α-葡萄糖苷酶,这是一种与糖尿病管理相关的酶 (Ibraheem 等人,2020)。

作用机制

Target of Action

Benzimidazole compounds, which this compound is a derivative of, are known to interact with various biological targets such as tubulin and receptor tyrosine kinases .

Mode of Action

For instance, some benzimidazoles bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, and selectively depolymerize their tubulins . Other benzimidazoles can bind to receptor tyrosine kinases, mediating the actions of growth factors .

Biochemical Pathways

For example, those that bind to tubulin can disrupt the formation of the cytoskeleton and mitotic spindle, affecting cell division . Benzimidazoles that bind to receptor tyrosine kinases can influence cell growth and proliferation pathways .

Pharmacokinetics

Pharmacokinetic studies would be needed to determine these properties, including the compound’s bioavailability .

Result of Action

Based on the known effects of benzimidazole derivatives, potential effects could include disruption of cell division due to tubulin binding , or modulation of cell growth and proliferation due to interaction with receptor tyrosine kinases .

属性

IUPAC Name |

1-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUZHWYLBSWDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287275-10-7 |

Source

|

| Record name | 1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)

![(2-Nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3000786.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)